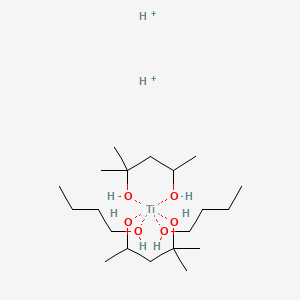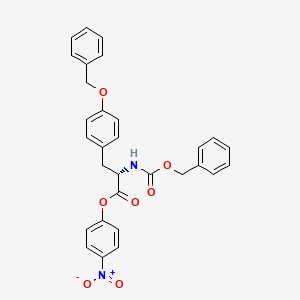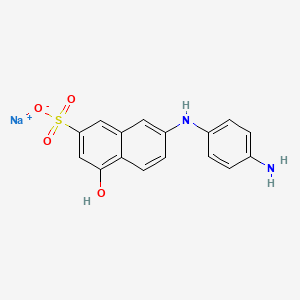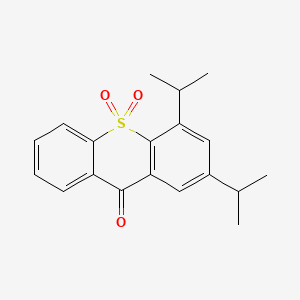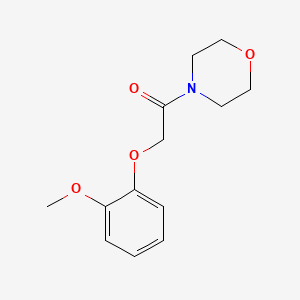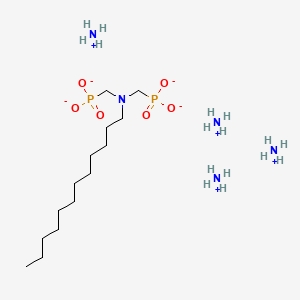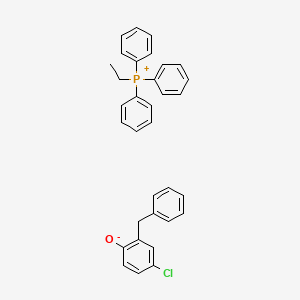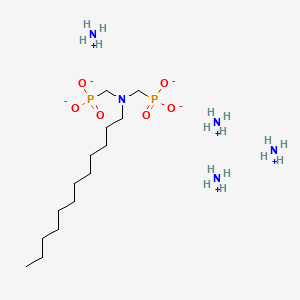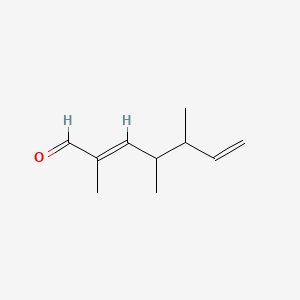
2,4,5-Trimethylhepta-2,6-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethylhepta-2,6-dienal is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is characterized by its structure, which includes a heptadienal backbone with three methyl groups attached at the 2nd, 4th, and 5th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylhepta-2,6-dienal typically involves the condensation of appropriate aldehydes and ketones. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trimethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,4,5-Trimethylhepta-2,6-dienal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4,5-Trimethylhepta-2,6-dienal involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through interactions with cellular components .
Comparación Con Compuestos Similares
Citral: An acyclic monoterpene aldehyde with similar structural features but different biological activities.
Geranial: The E-isomer of citral, known for its use in fragrances and flavors.
Neral: The Z-isomer of citral, also used in the fragrance industry.
Uniqueness: 2,4,5-Trimethylhepta-2,6-dienal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85136-09-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(2E)-2,4,5-trimethylhepta-2,6-dienal |
InChI |
InChI=1S/C10H16O/c1-5-9(3)10(4)6-8(2)7-11/h5-7,9-10H,1H2,2-4H3/b8-6+ |
Clave InChI |
JPZHEFRWMYVYQE-SOFGYWHQSA-N |
SMILES isomérico |
CC(C=C)C(C)/C=C(\C)/C=O |
SMILES canónico |
CC(C=C)C(C)C=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


